O-Demethyl Lenvatinib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

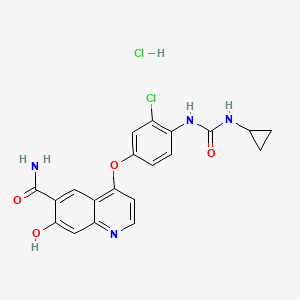

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H18Cl2N4O4 |

|---|---|

Molecular Weight |

449.3 g/mol |

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide;hydrochloride |

InChI |

InChI=1S/C20H17ClN4O4.ClH/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18;/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28);1H |

InChI Key |

KMZOGLZCTDVLLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

O-Demethyl Lenvatinib Hydrochloride: A Technical Overview of its Mechanism of Action

A Whitepaper for Researchers and Drug Development Professionals

Abstract

O-Demethyl Lenvatinib hydrochloride is a primary metabolite of Lenvatinib, a potent, orally administered, multi-targeted tyrosine kinase inhibitor. Lenvatinib is established in the treatment of various malignancies, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, drawing from the extensive research on its parent compound, Lenvatinib. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Lenvatinib and its Metabolism

Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastatic progression.[4] The primary metabolic pathways for Lenvatinib involve enzymatic processes mediated by CYP3A4 and aldehyde oxidase, as well as non-enzymatic processes.[1][3] The demethylation of Lenvatinib results in the formation of O-Demethyl Lenvatinib. While Lenvatinib is the primary active agent, its metabolites may also contribute to the overall therapeutic and toxicological profile.

Core Mechanism of Action

This compound is recognized as a multi-targeted tyrosine kinase inhibitor, mirroring the activity of its parent compound, Lenvatinib.[5][6][7] It targets key signaling pathways involved in cell proliferation, angiogenesis, and tumor progression. The primary targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR1-3): Inhibition of VEGFRs is a critical component of the anti-angiogenic activity. By blocking the signaling cascade initiated by VEGF, this compound is presumed to inhibit the formation of new blood vessels, thereby restricting the tumor's access to essential nutrients and oxygen.[4]

-

Fibroblast Growth Factor Receptors (FGFR1-4): Aberrant FGFR signaling is a known driver of cell proliferation, differentiation, and survival in various cancers. The inhibition of FGFRs by this metabolite likely contributes to the direct anti-proliferative effects on tumor cells.[4]

-

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): PDGFRα signaling is involved in cell growth, proliferation, and migration. Its inhibition can further disrupt tumor development.

-

KIT and RET Proto-Oncogenes: These RTKs are implicated in the pathogenesis of several cancers. Their inhibition by this compound suggests a broader anti-tumor activity across different cancer types.

The concurrent inhibition of these multiple pathways results in a comprehensive blockade of the signaling networks that drive tumor growth and angiogenesis.[3]

Quantitative Data on Kinase Inhibition

While specific quantitative data for this compound is not widely available in public literature, the inhibitory activity of the parent compound, Lenvatinib, provides a strong inferential basis for its potency. The following table summarizes the known inhibitory constants (Ki) for Lenvatinib against its primary targets. It is hypothesized that this compound possesses a similar inhibitory profile.

| Target Kinase | Ki (nM) for Lenvatinib |

| VEGFR1 (FLT1) | 1.3 |

| VEGFR2 (KDR) | 0.74 |

| VEGFR3 (FLT4) | 0.71 |

| FGFR1 | Not specified |

| FGFR2 | Not specified |

| FGFR3 | Not specified |

| FGFR4 | Not specified |

| PDGFRα | Not specified |

| c-Kit | Not specified |

| RET | Not specified |

Data for Lenvatinib from available research.[1] Specific Ki values for all targets and for this compound require further investigation.

Signaling Pathways

The mechanism of action of this compound can be visualized through the inhibition of key signaling pathways.

Caption: Inhibition of multiple receptor tyrosine kinases and downstream signaling pathways by this compound.

Experimental Protocols

Detailed experimental methodologies for specifically studying this compound are not extensively published. However, standard protocols used to characterize the parent compound, Lenvatinib, would be applicable.

In Vitro Kinase Inhibition Assays

Objective: To determine the in vitro inhibitory activity (e.g., IC50, Ki) of this compound against a panel of purified recombinant kinases.

Methodology:

-

Kinase Reaction: Set up a reaction mixture containing the purified kinase, a specific substrate (e.g., a synthetic peptide), and ATP (often radiolabeled [γ-³²P]ATP or using fluorescence-based methods).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.

-

Detection of Activity: Quantify the phosphorylation of the substrate. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, measure the change in fluorescence intensity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Ki values can be calculated from the IC50 using the Cheng-Prusoff equation, considering the ATP concentration.

Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture cancer cell lines known to be dependent on the target kinases (e.g., endothelial cells for VEGFR activity, or tumor cells with specific FGFR mutations).

-

Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a period of 48 to 72 hours.

-

Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein-AM, resazurin).

-

Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting cell viability against the drug concentration.

In Vivo Tumor Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant human tumor cells to establish xenografts.

-

Treatment Administration: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer this compound orally at various dose levels.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Caption: A generalized experimental workflow for characterizing the activity of a kinase inhibitor like this compound.

Conclusion

This compound, as a primary metabolite of Lenvatinib, is a multi-targeted tyrosine kinase inhibitor with a presumed mechanism of action that mirrors its parent compound. Its ability to inhibit key pathways involved in angiogenesis and tumor cell proliferation, including VEGFR, FGFR, PDGFRα, KIT, and RET, underscores its potential contribution to the overall anti-tumor activity of Lenvatinib. While specific quantitative data and dedicated experimental studies on this metabolite are limited in the public domain, the well-established profile of Lenvatinib provides a robust framework for understanding its pharmacological effects. Further research is warranted to fully elucidate the specific activity and clinical relevance of this compound.

References

- 1. Lenvatinib - Wikipedia [en.wikipedia.org]

- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

Synthesis of O-Demethyl Lenvatinib Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethyl Lenvatinib (B1674733), the primary metabolite of the multi-kinase inhibitor Lenvatinib, is a critical compound for pharmacological and metabolic studies. This technical guide provides a comprehensive overview of a proposed synthetic route to obtain O-Demethyl Lenvatinib hydrochloride. Due to the limited availability of a direct, published synthetic protocol, this document outlines a scientifically grounded approach based on established demethylation methodologies for aryl methyl ethers, particularly within the quinoline (B57606) scaffold. This guide includes a proposed detailed experimental protocol, tabulated data for key reaction parameters, and visual diagrams to elucidate the synthetic pathway and workflow.

Introduction

Lenvatinib is a potent oral tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and platelet-derived growth factor (PDGF) receptor alpha. Its therapeutic efficacy in treating various cancers is well-documented. The metabolism of Lenvatinib in humans primarily involves demethylation of the 7-methoxy group on the quinoline ring, yielding O-Demethyl Lenvatinib (also known as M2).[1][2] Understanding the synthesis and properties of this metabolite is crucial for comprehensive drug development, including metabolite identification, safety profiling, and as a reference standard in pharmacokinetic studies.

This whitepaper presents a proposed synthetic strategy for O-Demethyl Lenvatinib, followed by its conversion to the hydrochloride salt to enhance its solubility and stability.[3] The proposed synthesis starts from the readily available Lenvatinib free base.

Proposed Synthetic Pathway

The core of the proposed synthesis is the selective O-demethylation of the 7-methoxy group of Lenvatinib. Several reagents are known to effectively cleave aryl methyl ethers. Based on the chemical structure of Lenvatinib, which contains multiple functional groups, a reagent with high selectivity and efficiency under relatively mild conditions is desirable. Boron tribromide (BBr₃) is a powerful and widely used reagent for the demethylation of aryl methyl ethers and is proposed as the reagent of choice for this synthesis.

The overall proposed reaction scheme is as follows:

Caption: Proposed synthetic pathway for this compound from Lenvatinib.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound. These protocols are based on general procedures for similar chemical transformations and should be optimized for specific laboratory conditions.

O-Demethylation of Lenvatinib (Synthesis of O-Demethyl Lenvatinib Free Base)

Materials:

-

Lenvatinib free base

-

Boron tribromide (BBr₃), 1M solution in dichloromethane (B109758) (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Lenvatinib free base (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of BBr₃: Slowly add a 1M solution of BBr₃ in DCM (3.0-5.0 eq) to the cooled solution via the dropping funnel over a period of 30-60 minutes. The reaction mixture may change color.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃.

-

Workup: Concentrate the mixture under reduced pressure. To the residue, add saturated aqueous NaHCO₃ solution to neutralize the acidic components. Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of DCM and isopropanol).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Formation of this compound

Materials:

-

O-Demethyl Lenvatinib free base

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in diethyl ether (e.g., 2M) or anhydrous HCl gas

-

Anhydrous Isopropyl Alcohol (IPA) (optional)

Procedure:

-

Dissolution: Dissolve the purified O-Demethyl Lenvatinib free base in a minimal amount of a suitable anhydrous solvent, such as a mixture of DCM and IPA.

-

Acidification: To this solution, add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Alternatively, bubble anhydrous HCl gas through the solution.

-

Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

The following tables summarize the expected materials and potential outcomes for the proposed synthesis. The quantitative data are illustrative and would need to be confirmed by experimental results.

Table 1: Reagents and Proposed Stoichiometry for O-Demethylation

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| Lenvatinib | 426.85 | 1.0 |

| Boron Tribromide (BBr₃) | 250.52 | 3.0 - 5.0 |

| Dichloromethane (DCM) | 84.93 | Solvent |

| Methanol | 32.04 | Quenching Agent |

Table 2: Illustrative Experimental Results

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Purity (by HPLC) |

| O-Demethylation | O-Demethyl Lenvatinib | Based on starting material | (To be determined) | >95% (after purification) |

| Salt Formation | O-Demethyl Lenvatinib HCl | Based on free base | (To be determined) | >98% |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the proposed experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, methodology for the synthesis of this compound. The selection of boron tribromide for the demethylation step is based on its proven efficacy for cleaving aryl methyl ethers. The subsequent conversion to the hydrochloride salt is a standard procedure to improve the handling and formulation properties of the compound. The provided protocols and diagrams offer a solid foundation for researchers to undertake the synthesis of this important metabolite. It is imperative to note that the reaction conditions, particularly stoichiometry and reaction time, may require optimization to achieve the best possible yield and purity. Standard analytical techniques should be employed to characterize the final product and confirm its identity and purity.

References

An In-depth Technical Guide to the Chemical Properties of O-Demethyl Lenvatinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and biological properties of O-Demethyl Lenvatinib (B1674733) hydrochloride, a primary metabolite of the multi-targeted tyrosine kinase inhibitor, Lenvatinib. The information is intended for use in research and drug development contexts.

Core Chemical Properties

O-Demethyl Lenvatinib is a metabolite of Lenvatinib, formed by the demethylation of the methoxy (B1213986) group on the quinoline (B57606) ring.[1] The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1]

Below is a summary of its key chemical identifiers and properties.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[3-chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-hydroxy-6-quinolinecarboxamide hydrochloride | [2] |

| Synonyms | O-Desmethyl Lenvatinib HCl, M2 (metabolite designation) | [3] |

| Molecular Formula | C₂₀H₁₈Cl₂N₄O₄ | [4][5] |

| Molecular Weight | 449.29 g/mol | [5] |

| CAS Number | 417717-04-5 (for free base) | [1][2][6] |

| Appearance | Solid, Light yellow to yellow | [5] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [5] |

| InChI Key | InChI=1S/C20H17ClN4O4/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28) | [2] |

Biological Activity and Mechanism of Action

O-Demethyl Lenvatinib hydrochloride is a metabolite of Lenvatinib (E7080).[7][8] The parent compound, Lenvatinib, is a potent, orally administered, multi-targeted tyrosine kinase inhibitor (TKI).[9][10] It disrupts key signaling pathways implicated in tumor growth, pathogenic angiogenesis, and cancer progression by inhibiting a range of receptor tyrosine kinases (RTKs).[9][11]

The primary targets of Lenvatinib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR): VEGFR1, VEGFR2, and VEGFR3. Inhibition of this pathway is a critical mechanism for blocking tumor angiogenesis, thereby restricting the tumor's blood supply.[9][10]

-

Fibroblast Growth Factor Receptors (FGFR): FGFR1, FGFR2, FGFR3, and FGFR4. Blocking FGFR signaling interferes with cell proliferation, differentiation, and survival pathways that are often dysregulated in cancer.[9][10]

-

Other Pro-oncogenic RTKs: Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT proto-oncogene, and RET proto-oncogene.[8][9][10]

By simultaneously blocking these pathways, Lenvatinib exerts a powerful anti-tumor effect.[10] As a major metabolite, O-Demethyl Lenvatinib is a critical compound for pharmacokinetic and pharmacodynamic studies in patients treated with Lenvatinib.[3]

Caption: Multi-targeted inhibition by Lenvatinib.

Experimental Protocols

The quantification of this compound (M2), alongside its parent drug and other metabolites, is crucial for clinical pharmacology studies. Validated analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose.

A. LC-MS/MS Method for Determination in Human Plasma [3]

This protocol outlines a validated method for the simultaneous determination of Lenvatinib and its major metabolites, including O-Demethyl Lenvatinib (M2), in human plasma samples from hepatocellular carcinoma patients.

-

Objective: To quantify Lenvatinib, descyclopropyl lenvatinib (M1), O-demethyl lenvatinib (M2), and lenvatinib N-Oxide (M3).

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Specific details on plasma sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) would be defined by the validating laboratory, but protein precipitation is common for such analyses.

-

Chromatographic Separation:

-

Column: X-Terra RP18 (50 × 2.1 mm, 3.5 μm).

-

Column Temperature: 35°C.

-

Mobile Phase: Isocratic elution with Methanol and Water (10:90, v/v) containing 0.1% formic acid.

-

Flow Rate: 0.15 mL/min.

-

Run Time: 3 minutes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Calibration Range (M2): 0.1–100 ng/mL.

-

-

Validation: The method was validated for precision and accuracy, with inter- and intra-batch results being acceptable.

B. General RP-HPLC for Lenvatinib Analysis [12][13]

While a specific protocol for this compound was not detailed, methods for the parent compound Lenvatinib provide a strong basis for developing an analytical procedure for the metabolite.

-

Objective: Purity and quantification analysis of Lenvatinib in bulk and pharmaceutical dosage forms.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) or UV detector.

-

Chromatographic Conditions (Example 1): [13]

-

Column: YMC C18 (150 x 4.6 mm, 5 µm).

-

Mobile Phase: Water:Methanol (30:70 v/v).

-

Flow Rate: 0.6 mL/min.

-

Detection Wavelength: 240 nm.

-

Retention Time (Lenvatinib): 2.135 min.

-

-

Chromatographic Conditions (Example 2): [12]

-

Column: Thermosil C18 (150 x 4.5 mm, 5.0 µm).

-

Mobile Phase: Methanol:Water (65:35% v/v).

-

Flow Rate: 0.8 ml/min.

-

Detection Wavelength: 265 nm.

-

Retention Time (Lenvatinib): 4.35 mins.

-

Caption: LC-MS/MS workflow for metabolite analysis.

Storage and Handling

For optimal stability, this compound should be stored under controlled conditions.

-

Powder Form: Store at 4°C in a sealed container, protected from moisture and light.[5]

-

In Solvent: When dissolved in DMSO, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5][7] Ensure containers are sealed to prevent moisture absorption, as hygroscopic DMSO can affect solubility.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. O-Demethyl Lenvatinib | CymitQuimica [cymitquimica.com]

- 3. Development and Validation of a Sensitive LC–MS/MS Method for Determination of Lenvatinib and Its Major Metabolites in Human Plasma and Its Application in Hepatocellular Carcinoma Patients: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. O-Demethyl Lenvatinib | CAS 417717-04-5 | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]

- 10. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 13. iajps.com [iajps.com]

In Vitro Metabolism of Lenvatinib to O-Demethyl Lenvatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an oral multi-tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinomas. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolic fate. A primary metabolic pathway for Lenvatinib is O-demethylation, leading to the formation of its major metabolite, O-demethyl Lenvatinib (also referred to as M2). This technical guide provides an in-depth overview of the in vitro metabolism of Lenvatinib to O-demethyl Lenvatinib, focusing on the enzymatic pathways, quantitative data, and detailed experimental protocols.

Core Metabolism Pathway

The biotransformation of Lenvatinib to O-demethyl Lenvatinib is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. Several CYP isoforms have been identified as contributors to this metabolic reaction, with CYP3A4 being the most significant, followed by CYP1A1, CYP1A2, and CYP2B6. The reaction involves the removal of a methyl group from the methoxy (B1213986) moiety on the quinoline (B57606) ring of the Lenvatinib molecule.

Quantitative Analysis of Lenvatinib Metabolism

The formation of O-demethyl Lenvatinib can be quantified using various in vitro systems, including human liver microsomes (HLM), rat liver microsomes (RLM), and recombinant human CYP enzymes. The following tables summarize key quantitative data related to the in vitro metabolism of Lenvatinib.

Table 1: Michaelis-Menten Kinetic Parameters for Lenvatinib Metabolism

| System | Parameter | Value | Reference |

| Human Liver Micros |

Lenvatinib: A Technical Guide to Metabolism and Drug-Drug Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib (B1674733) is an oral multi-targeted tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor (VEGF) receptors 1-3, fibroblast growth factor (FGF) receptors 1-4, platelet-derived growth factor receptor-alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][2] Its efficacy in treating various malignancies, including differentiated thyroid cancer (DTC), renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC), is well-established.[2][3] A thorough understanding of its metabolic fate and potential for drug-drug interactions (DDIs) is critical for optimizing its clinical use and for the development of new combination therapies. This technical guide provides an in-depth overview of the metabolism of lenvatinib, details its pharmacokinetic drug-drug interactions, and outlines the experimental methodologies used to characterize these properties.

Pharmacokinetics and Metabolism

Lenvatinib is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached within 1 to 4 hours.[4][5] The presence of a high-fat meal can delay the rate of absorption, extending the median Tmax to 4 hours, but does not significantly impact the overall extent of absorption (AUC).[6] The drug exhibits high plasma protein binding, ranging from 97% to 99%, primarily to albumin.[6][7] The terminal elimination half-life is approximately 28 hours, supporting a once-daily dosing regimen.[4][6][7]

Lenvatinib is extensively metabolized through multiple pathways before excretion.[1][2] The primary routes of elimination are through feces (approximately 64%) and urine (approximately 25%).[3][4][6]

Metabolic Pathways

The metabolism of lenvatinib is complex, involving both enzymatic and non-enzymatic processes.[3][6] The main metabolic transformations are mediated by the cytochrome P450 (CYP) system and aldehyde oxidase (AO).[6][7]

-

CYP3A4-Mediated Metabolism: Cytochrome P450 3A4 is a key enzyme responsible for the O-demethylation of lenvatinib to form the metabolite M2 (desmethyl-lenvatinib).[7][8] In vitro studies using human recombinant CYPs have confirmed that CYP3A4 is the most efficient enzyme in forming lenvatinib's oxidative metabolites, including O-desmethyl lenvatinib, N-descyclopropyl lenvatinib, and lenvatinib N-oxide.[8][9] The presence of cytochrome b₅ can further enhance the efficiency of CYP3A4-mediated metabolism.[8][9]

-

Aldehyde Oxidase (AO) Metabolism: Aldehyde oxidase plays a significant role in oxidizing both the parent drug, lenvatinib, and its CYP3A4-mediated metabolite, M2.[6][7] This oxidation leads to the formation of quinolinone metabolites M2' and M3', which are the main metabolites found in feces.[7]

-

Other CYP Contributions: While CYP3A4 is primary, other enzymes like CYP1A1 have been shown to contribute significantly to the formation of O-desmethyl lenvatinib.[8]

-

Non-Enzymatic Processes: Non-enzymatic pathways also contribute to the overall metabolism of lenvatinib.[7] In studies with cynomolgus monkeys, a unique pathway involving glutathione (B108866) (GSH) conjugation with the elimination of the O-aryl group was identified.[10]

The major metabolic pathways are visualized in the diagram below.

Quantitative Metabolic Data

The following tables summarize key pharmacokinetic and metabolic parameters for lenvatinib.

Table 1: Pharmacokinetic Properties of Lenvatinib

| Parameter | Value | Reference(s) |

|---|---|---|

| Tmax (fasted) | 1 - 4 hours | [4][5] |

| Tmax (high-fat meal) | ~4 hours | [6] |

| Bioavailability | ~85% | [5][7] |

| Plasma Protein Binding | 97% - 99% | [4][6] |

| Terminal Half-life (t½) | ~28 hours | [4][6][7] |

| Apparent Clearance (CL/F) | 6.56 L/h | [11] |

| Excretion (Feces) | ~64% | [3][4][6] |

| Excretion (Urine) | ~25% |[3][4][6] |

Table 2: Major Metabolites and Forming Enzymes

| Metabolite | Description | Primary Enzyme(s) | Reference(s) |

|---|---|---|---|

| M2 | O-desmethyl lenvatinib | CYP3A4, CYP1A1 | [7][8][9] |

| M3 | N-oxide | CYP enzymes | [7][8] |

| M2' | Quinolinone metabolite | Aldehyde Oxidase | [7] |

| M3' | Quinolinone metabolite | Aldehyde Oxidase |[7] |

Drug-Drug Interactions (DDIs)

Given that CYP3A4 is a major pathway for lenvatinib metabolism, there is a potential for drug-drug interactions with inhibitors and inducers of this enzyme. Lenvatinib is also a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3]

Pharmacokinetic Interactions

-

Effect of CYP3A4/P-gp Inhibitors: Co-administration with strong inhibitors of CYP3A4 and P-gp can lead to a modest increase in lenvatinib exposure. For instance, a study with the strong inhibitor ketoconazole (B1673606) resulted in a slight, but not clinically significant, increase in lenvatinib's AUC.[12][13] While dose adjustments are generally not required, careful monitoring for adverse events is recommended.[12][14]

-

Effect of CYP3A4/P-gp Inducers: Co-administration with strong inducers of CYP3A4 and P-gp can cause a minor decrease in lenvatinib exposure. A study involving multiple doses of the strong inducer rifampicin (B610482) decreased the AUC of a single dose of lenvatinib by 18%.[3][12][14] This change is not considered clinically relevant, and dose adjustments are not recommended.[11][14]

-

Effect of Lenvatinib on Other Drugs: Lenvatinib does not appear to have a clinically significant inhibitory or inductive effect on CYP3A4. A study using midazolam, a sensitive CYP3A4 substrate, found that co-administration with lenvatinib had no clinically relevant effect on midazolam's pharmacokinetics.[3][13]

Table 3: Summary of Pharmacokinetic Drug-Drug Interactions

| Interacting Agent | Mechanism | Effect on Lenvatinib PK | Clinical Recommendation | Reference(s) |

|---|---|---|---|---|

| Ketoconazole | Strong CYP3A4/P-gp Inhibitor | Modest increase in AUC and Cmax | No dose adjustment; monitor for toxicity | [12][13] |

| Rifampicin (multiple doses) | Strong CYP3A4/P-gp Inducer | AUC decreased by 18% | No dose adjustment recommended | [3][12][14] |

| Rifampicin (single dose) | P-gp Inhibitor | AUC increased by 31% | No dose adjustment recommended |[14] |

Pharmacodynamic Interactions

-

QTc Prolongation: Lenvatinib has been associated with prolongation of the QT interval.[6][14] Therefore, concurrent use of lenvatinib with other drugs known to prolong the QTc interval should be avoided or undertaken with caution, including close ECG monitoring.[6][15][16]

Experimental Methodologies

The characterization of lenvatinib's metabolism and DDI potential relies on standardized in vitro and in vivo experimental protocols.

In Vitro Metabolism Protocol (Human Liver Microsomes)

This protocol outlines a typical experiment to identify metabolites and determine the role of CYP enzymes.

-

Preparation: Human liver microsomes (HLMs) are pooled from multiple donors. A reaction mixture is prepared in a buffer (e.g., potassium phosphate) containing HLMs and lenvatinib at various concentrations.

-

Incubation: The reaction is initiated by adding a cofactor, typically an NADPH-regenerating system. Control incubations are run simultaneously, including incubations without the cofactor (to check for non-NADPH dependent metabolism) and without lenvatinib (as a blank). The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Processing: Samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and any metabolites, is collected.

-

Analysis: The supernatant is analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.[8]

-

Enzyme Phenotyping (Optional): To identify specific CYP enzymes involved, the experiment can be repeated in the presence of specific chemical inhibitors for different CYP isozymes or by using recombinant human CYP enzymes.[8][17]

In Vivo DDI Study Protocol (Healthy Volunteers)

This protocol describes a typical clinical study to assess the effect of an interacting drug on lenvatinib's pharmacokinetics.

-

Study Design: A two-period, crossover study design is often employed. Healthy volunteer subjects are enrolled.

-

Period 1 (Reference): Subjects receive a single oral dose of lenvatinib (e.g., 24 mg). Serial blood samples are collected over a specified period (e.g., up to 72 hours post-dose) to characterize the full pharmacokinetic profile.

-

Washout Period: A sufficient washout period is allowed for the complete elimination of lenvatinib from the body.

-

Period 2 (Treatment): Subjects receive the interacting drug (e.g., multiple doses of rifampicin to achieve steady-state induction) for a specified duration. On a designated day, a single oral dose of lenvatinib is co-administered with the interacting drug. Serial blood samples are collected again, mirroring the schedule from Period 1.

-

Bioanalysis: Plasma concentrations of lenvatinib are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: PK parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated for both periods. The geometric mean ratios (lenvatinib + interactor / lenvatinib alone) for AUC and Cmax are determined to quantify the magnitude of the interaction.[12][14]

Conclusion

Lenvatinib undergoes extensive metabolism primarily through CYP3A4 and aldehyde oxidase. While it is a substrate for CYP3A4 and P-gp, dedicated clinical studies have shown that the co-administration of strong inhibitors or inducers of these pathways does not lead to clinically significant changes in lenvatinib exposure that would necessitate dose adjustments.[11][13][14] The primary interaction of clinical concern is the potential for additive QTc interval prolongation when co-administered with other QTc-prolonging agents. The predictable pharmacokinetic profile and low potential for clinically relevant pharmacokinetic DDIs contribute to the manageable safety profile of lenvatinib in its approved indications.

References

- 1. Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Lenvatinib - Wikipedia [en.wikipedia.org]

- 8. The impact of individual human cytochrome P450 enzymes on oxidative metabolism of anticancer drug lenvatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unique metabolic pathway of [(14)C]lenvatinib after oral administration to male cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. d-nb.info [d-nb.info]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. medindia.net [medindia.net]

- 16. reference.medscape.com [reference.medscape.com]

- 17. researchgate.net [researchgate.net]

O-Demethyl Lenvatinib Hydrochloride: A Pharmacological Review in the Context of its Parent Compound, Lenvatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of several cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[1] Lenvatinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of several metabolites. One of these is O-Demethyl Lenvatinib, also known as M2.[2]

While O-Demethyl Lenvatinib is a significant metabolite, studies on the mass balance and metabolic profile of Lenvatinib in humans have revealed that all of its metabolites are present in plasma at very low levels compared to the parent drug.[3] Consequently, it is the parent compound, Lenvatinib, that is considered to be almost exclusively responsible for the pharmacological effects observed in humans.[3] This technical guide provides a comprehensive overview of the pharmacology of Lenvatinib as the active moiety, with specific details on the formation and context of O-Demethyl Lenvatinib hydrochloride.

Pharmacology of Lenvatinib

Lenvatinib functions by inhibiting the kinase activities of a range of RTKs. Its primary targets are the vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3) and fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR4).[1] By blocking these pathways, Lenvatinib potently inhibits angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Additionally, Lenvatinib inhibits other RTKs involved in oncogenesis, including the platelet-derived growth factor receptor alpha (PDGFRα), KIT proto-oncogene (KIT), and the rearranged during transfection (RET) proto-oncogene.[1]

Quantitative Kinase Inhibition Data for Lenvatinib

The inhibitory activity of Lenvatinib against various kinases has been quantified through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR1 (Flt-1) | ≤ 4 |

| VEGFR2 (KDR) | ≤ 4 |

| VEGFR3 (Flt-4) | ≤ 4 |

| FGFR1 | < 10 |

| FGFR2 | < 10 |

| FGFR3 | < 10 |

| FGFR4 | < 10 |

| RET | 6 |

| KIT | < 10 |

| PDGFRα | < 10 |

| PDGFRβ | < 10 |

| Data sourced from FDA review documents.[2] |

Metabolism of Lenvatinib and the Role of O-Demethyl Lenvatinib (M2)

Lenvatinib is metabolized through multiple pathways, including oxidation by CYP enzymes and subsequent metabolism by aldehyde oxidase (AO). The demethylated form of Lenvatinib, M2, is identified as a major metabolite in vitro in human liver microsomes.[2] However, in clinical studies, there are no major circulating metabolites of Lenvatinib.[2] Unchanged Lenvatinib accounts for the vast majority of the drug-related material in plasma. This indicates that while O-Demethyl Lenvatinib is formed, its systemic exposure is significantly lower than that of the parent compound. The FDA review of Lenvatinib concluded that adequate exposure to the M2 metabolite occurred in animal studies to account for potential toxicity, and therefore, further evaluation of the metabolite was not warranted.[2]

The metabolic pathway for the formation of O-Demethyl Lenvatinib is illustrated below.

Signaling Pathways Targeted by Lenvatinib

The primary mechanism of Lenvatinib's anti-cancer activity is the inhibition of signaling pathways driven by VEGFR and FGFR. These pathways are critical for tumor angiogenesis and cell proliferation.

VEGFR Signaling Pathway

The binding of vascular endothelial growth factor (VEGF) to its receptors (VEGFR) on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels. Lenvatinib blocks the ATP-binding site of VEGFR, thereby inhibiting its autophosphorylation and the activation of downstream signaling molecules.

FGFR Signaling Pathway

Fibroblast growth factor (FGF) signaling is also implicated in tumor angiogenesis and proliferation. Lenvatinib's inhibition of FGFR disrupts these pro-tumorigenic signals.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological properties of kinase inhibitors like Lenvatinib. The following are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Example)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific receptor tyrosine kinase.

Materials:

-

Recombinant human kinase domain (e.g., KDR/VEGFR2)

-

Poly(Glu, Tyr)4:1 peptide substrate

-

Adenosine triphosphate (ATP), [γ-33P]ATP

-

Test compound (e.g., Lenvatinib) dissolved in dimethyl sulfoxide (B87167) (DMSO)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM MnCl2, 1 mM DTT)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound.

-

Add the recombinant kinase to initiate the pre-reaction. Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer a portion of the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Example)

Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HUVEC for angiogenesis studies, or a tumor cell line)

-

Complete cell culture medium

-

Test compound (e.g., Lenvatinib)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the data on a dose-response curve.

Conclusion

The pharmacological activity of Lenvatinib is well-characterized, with potent inhibitory effects on key receptor tyrosine kinases involved in angiogenesis and tumor progression, most notably VEGFR and FGFR. This compound is a known metabolite of Lenvatinib, resulting from CYP3A4-mediated metabolism. However, due to its very low plasma concentrations in humans, its contribution to the overall pharmacological effect of Lenvatinib therapy is considered to be minimal. Therefore, the clinical efficacy and safety profile of Lenvatinib are attributed to the parent compound. This guide provides the core pharmacological data and experimental context for Lenvatinib, which is essential for researchers and professionals in the field of drug development.

References

The Biological Activity of Lenvatinib Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib (B1674733) is a potent multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT proto-oncogenes.[1][2][3] Its therapeutic efficacy in various cancers, including thyroid, renal cell, and hepatocellular carcinoma, is well-established.[1][4] Lenvatinib undergoes extensive metabolism, primarily through CYP3A4 and aldehyde oxidase, leading to the formation of several metabolites.[2] While unchanged lenvatinib constitutes the majority of the circulating drug, its metabolites have been investigated for potential biological activity.[5] This technical guide provides an in-depth analysis of the biological activity of Lenvatinib's major metabolites, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways.

Lenvatinib Metabolism and Major Metabolites

Lenvatinib is metabolized in the liver, leading to various metabolites.[6] The primary metabolic pathways include demethylation and N-oxidation.[7] The major identified metabolites with investigated biological activity are:

-

M1 (Descyclopropyl lenvatinib)

-

M2 (O-desmethyl lenvatinib)

-

M3 (Lenvatinib N-oxide)

While numerous other metabolites are formed, M1, M2, and M3 have been the focus of pharmacological evaluation due to their structural similarity to the parent compound.[8]

Quantitative Biological Activity of Lenvatinib and its Metabolites

The primary pharmacodynamic effects of lenvatinib and its metabolites have been assessed by their ability to inhibit VEGF-driven proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). The following table summarizes the in vitro inhibitory activities.

| Compound | Target/Assay | IC50 (nmol/L) | 95% Confidence Interval (CI) | Relative Potency to Lenvatinib |

| Lenvatinib | VEGF-driven HUVEC proliferation | 3.4 | - | 100% |

| Metabolite M1 | VEGF-driven HUVEC proliferation | 57 | 18 - 180 | ~6% |

| Metabolite M2 | VEGF-driven HUVEC proliferation | 250 | 240 - 270 | ~1% |

| Metabolite M3 | VEGF-driven HUVEC proliferation | 230 | 120 - 440 | ~1% |

Data sourced from the European Medicines Agency Assessment Report for Lenvima (Kisplyx).[3][9]

These data indicate that while metabolites M1, M2, and M3 possess pharmacological activity, their potency in inhibiting VEGF-driven angiogenesis is substantially lower than that of the parent compound, Lenvatinib.[3][9]

Experimental Protocols

The following section details the methodology used to determine the in vitro biological activity of Lenvatinib and its metabolites.

Inhibition of VEGF-Driven HUVEC Proliferation

This assay evaluates the anti-proliferative activity of the test compounds on endothelial cells stimulated with Vascular Endothelial Growth Factor (VEGF).

1. Cell Culture:

- Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media supplemented with growth factors.

2. Assay Procedure:

- HUVECs are seeded in 96-well plates and allowed to adhere.

- The cells are then treated with serial dilutions of Lenvatinib or its metabolites (M1, M2, M3).

- VEGF is added to the wells to stimulate cell proliferation.

- The plates are incubated for a specified period to allow for cell growth.

3. Data Analysis:

- Cell proliferation is assessed using a standard method, such as the MTT assay, which measures metabolic activity.

- The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

Lenvatinib Signaling Pathway

Lenvatinib exerts its anti-angiogenic and anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, survival, and blood vessel formation.[6] The diagram below illustrates the primary signaling cascades targeted by Lenvatinib.

Caption: Lenvatinib inhibits VEGFR and FGFR signaling pathways.

Experimental Workflow for In Vitro Activity Assessment

The following diagram outlines the general workflow for assessing the in vitro biological activity of Lenvatinib and its metabolites.

Caption: Workflow for HUVEC proliferation assay.

Conclusion

This technical guide has summarized the available data on the biological activity of the major metabolites of Lenvatinib. The evidence indicates that while metabolites M1, M2, and M3 are pharmacologically active, their contribution to the overall anti-angiogenic effect of Lenvatinib in vivo is likely minimal due to their significantly lower potency compared to the parent drug and their low circulating levels in plasma.[5][7] Further research could explore the activity of these metabolites on other targets or in different biological contexts. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers in the field of oncology drug development.

References

- 1. Development and Validation of a Sensitive LC–MS/MS Method for Determination of Lenvatinib and Its Major Metabolites in Human Plasma and Its Application in Hepatocellular Carcinoma Patients: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring | PLOS One [journals.plos.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. tga.gov.au [tga.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. Portico [access.portico.org]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

O-Demethyl Lenvatinib Hydrochloride: A Potential Pharmacodynamic Biomarker for Lenvatinib Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lenvatinib (B1674733) is a potent oral multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of several advanced cancers, including radioactive iodine-refractory differentiated thyroid cancer (DTC), unresectable hepatocellular carcinoma (HCC), and advanced renal cell carcinoma (RCC).[1][2] It exerts its anti-tumor effects by inhibiting multiple signaling pathways involved in tumor proliferation and angiogenesis.[2][3] The primary metabolic route for Lenvatinib involves cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites.[3][4] Among these, O-Demethyl Lenvatinib (M2) has emerged as a significant metabolite, primarily generated through the action of CYP3A4.[1][3][5] This technical guide explores the current understanding of O-Demethyl Lenvatinib hydrochloride, its pharmacokinetics, and its potential utility as a pharmacodynamic biomarker to optimize Lenvatinib therapy. While the parent drug's plasma concentration has been linked to clinical outcomes, the role of its metabolites, including O-Demethyl Lenvatinib, in predicting efficacy and toxicity is an area of active investigation.[6][7]

Lenvatinib's Mechanism of Action and Metabolic Pathway

Lenvatinib targets a range of receptor tyrosine kinases (RTKs) implicated in oncogenesis and tumor angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[2][3] By inhibiting these pathways, Lenvatinib effectively suppresses tumor growth and the formation of new blood vessels that supply tumors.

The metabolism of Lenvatinib is complex, involving multiple enzymatic pathways. The O-demethylation of Lenvatinib to form O-Demethyl Lenvatinib (M2) is a key metabolic step. This reaction is predominantly catalyzed by CYP3A4, with contributions from other CYP isoforms such as CYP1A1, CYP1A2, and CYP2B6.[1][8]

Quantitative Data on Lenvatinib and its Metabolites

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of Lenvatinib and its three major metabolites, including O-Demethyl Lenvatinib (M2), in human plasma.[9][10] The pharmacokinetic parameters from this study in hepatocellular carcinoma patients are summarized below.

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) |

| Lenvatinib | 1–1000 | 1 |

| Descyclopropyl lenvatinib (M1) | 0.1–100 | 0.1 |

| O‐demethyl lenvatinib (M2) | 0.1–100 | 0.1 |

| Lenvatinib N‐Oxide (M3) | 0.1–100 | 0.1 |

Table 1: Calibration range and lower limit of quantification (LLOQ) for Lenvatinib and its major metabolites in human plasma.[9][10]

While methods for quantifying O-Demethyl Lenvatinib exist, studies directly correlating its plasma concentrations with clinical efficacy or toxicity are currently limited. Research has primarily focused on the parent drug, Lenvatinib, where higher trough concentrations have been associated with better objective response rates in HCC patients.[7] The pharmacokinetic and pharmacodynamic behavior of Lenvatinib's metabolites remains an area requiring further investigation.[9]

Experimental Protocols

Quantification of O-Demethyl Lenvatinib in Human Plasma by LC-MS/MS

The following protocol is a representative method for the determination of O-Demethyl Lenvatinib in human plasma, based on published literature.[9][10]

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma in a 1.5 mL centrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., Lenvatinib-d4).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean tube and add 100 µL of water.

-

Vortex for 30 seconds.

-

Inject a 5 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography system.

-

Mobile Phase: Isocratic elution with methanol–water (10:90, v/v) containing 0.1% formic acid.[9][10]

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lenvatinib: m/z 427.1 → 370.1

-

O-Demethyl Lenvatinib: m/z 413.1 → 370.1

-

Internal Standard (Lenvatinib-d4): m/z 431.1 → 374.1 (Note: Specific MRM transitions may vary depending on the instrument and optimization)

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).

4. Method Validation

The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

This compound as a Potential Biomarker: Rationale and Future Directions

The concept of using drug metabolites as biomarkers is well-established in pharmacology. Metabolite concentrations can reflect the activity of metabolizing enzymes, which can be influenced by genetic polymorphisms, drug-drug interactions, and patient-specific factors.[5] Therefore, monitoring O-Demethyl Lenvatinib levels could potentially provide valuable insights into:

-

CYP3A4 Activity: As the primary enzyme responsible for its formation, O-Demethyl Lenvatinib levels could serve as an indirect measure of CYP3A4 activity in patients receiving Lenvatinib. This could help in identifying individuals who are rapid or poor metabolizers, potentially requiring dose adjustments.

-

Drug-Drug Interactions: Co-administration of Lenvatinib with strong CYP3A4 inhibitors or inducers could significantly alter the formation of O-Demethyl Lenvatinib. Monitoring this metabolite could help in managing such interactions.

-

Predicting Efficacy and Toxicity: While not yet established, it is plausible that the ratio of O-Demethyl Lenvatinib to the parent drug could be a more sensitive predictor of clinical outcomes than Lenvatinib concentration alone. Further research is needed to investigate the correlation between O-Demethyl Lenvatinib exposure and treatment response or adverse events.

Conclusion and Future Perspectives

This compound is a major metabolite of Lenvatinib, and robust analytical methods for its quantification in human plasma are available. While its direct role as a biomarker for Lenvatinib's efficacy or toxicity has not yet been conclusively established, its measurement holds significant potential for personalized medicine. Future research should focus on prospective clinical studies designed to correlate the pharmacokinetic profiles of both Lenvatinib and O-Demethyl Lenvatinib with clinical endpoints. Such studies will be crucial in determining whether O-Demethyl Lenvatinib can be a valuable tool for optimizing Lenvatinib therapy, ultimately leading to improved patient outcomes.

References

- 1. The impact of individual human cytochrome P450 enzymes on oxidative metabolism of anticancer drug lenvatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Lenvatinib - Wikipedia [en.wikipedia.org]

- 4. tga.gov.au [tga.gov.au]

- 5. Relevance of plasma lenvatinib concentrations and endogenous urinary cytochrome P450 3A activity biomarkers in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maximum Plasma Concentration of Lenvatinib Is Useful for Predicting Thrombocytopenia in Patients Treated for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Association of lenvatinib plasma concentration with clinical efficacy and adverse events in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Effects of three flavonoids on the metabolism of lenvatinib [frontiersin.org]

- 9. Development and Validation of a Sensitive LC-MS/MS Method for Determination of Lenvatinib and Its Major Metabolites in Human Plasma and Its Application in Hepatocellular Carcinoma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Sensitive LC–MS/MS Method for Determination of Lenvatinib and Its Major Metabolites in Human Plasma and Its Application in Hepatocellular Carcinoma Patients: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Enzymatic Synthesis of O-Demethyl Lenvatinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the enzymatic synthesis of O-Demethyl Lenvatinib (B1674733), a primary metabolite of the multi-kinase inhibitor Lenvatinib. The synthesis is achieved through the oxidative demethylation of Lenvatinib, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This document provides an in-depth overview of the key enzymes involved, a representative experimental protocol for the synthesis using human liver microsomes, and a general procedure for the purification of the metabolite and its subsequent conversion to the hydrochloride salt. The information presented herein is intended to serve as a comprehensive resource for researchers in drug metabolism, medicinal chemistry, and pharmacology who are interested in the synthesis and characterization of Lenvatinib metabolites.

Introduction

Lenvatinib is a potent oral tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis.[1] Its metabolism in humans is complex, with O-demethylation being a significant pathway. The resulting metabolite, O-Demethyl Lenvatinib, is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of the parent drug. The enzymatic synthesis of this metabolite provides a bio-relevant route to obtain this compound for use as an analytical standard and for further biological evaluation.

The O-demethylation of Lenvatinib is primarily mediated by the cytochrome P450 system, a superfamily of heme-containing monooxygenases. Specifically, studies have identified that the human CYP isoforms CYP1A1, CYP1A2, CYP2B6, and CYP3A4 are capable of catalyzing this reaction, with CYP1A1 and CYP3A4 being the most significant contributors.[2][3]

This guide will focus on a representative method for the enzymatic synthesis of O-Demethyl Lenvatinib using human liver microsomes as the enzyme source, which provides a mixture of the relevant CYP enzymes.

Enzymatic Reaction and Key Enzymes

The core of the synthesis is the O-demethylation of the methoxy (B1213986) group on the quinoline (B57606) ring of Lenvatinib. This reaction is an oxidative process that requires the CYP enzyme, NADPH-cytochrome P450 reductase, and the cofactor NADPH.

Key Human Cytochrome P450 Isoforms Involved in Lenvatinib O-Demethylation:

-

CYP1A1: A significant contributor to the formation of O-Demethyl Lenvatinib.

-

CYP3A4: A major hepatic drug-metabolizing enzyme that also plays a crucial role in Lenvatinib's O-demethylation.[2]

-

CYP1A2 and CYP2B6: These isoforms have also been shown to contribute to the metabolism of Lenvatinib to its O-demethylated form.

Quantitative Data

While specific quantitative data for the preparative enzymatic synthesis of O-Demethyl Lenvatinib is not extensively published, the following table summarizes relevant kinetic parameters for Lenvatinib metabolism in liver microsomes. This data is essential for designing and optimizing the synthesis.

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Reference |

| Km (Michaelis Constant) | 16.9 µM | 23.5 µM | [4] |

Note: The provided Km values represent the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). This information is critical for determining the optimal substrate concentration to use in the synthesis to ensure efficient enzyme activity.

Experimental Protocols

Enzymatic Synthesis of O-Demethyl Lenvatinib

This protocol is a representative procedure for the synthesis of O-Demethyl Lenvatinib using human liver microsomes. Optimization of specific parameters may be required to achieve desired yields.

Materials:

-

Lenvatinib

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Magnesium Chloride (MgCl2)

-

Acetonitrile (ACN), HPLC grade

-

Water, ultrapure

-

Incubator/shaker set to 37°C

-

Centrifuge

Procedure:

-

Preparation of Reaction Mixture: In a suitable reaction vessel, combine the following components in the specified order:

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

MgCl2 solution (to a final concentration of 5 mM)

-

Pooled Human Liver Microsomes (to a final protein concentration of 1 mg/mL)

-

Lenvatinib (dissolved in a minimal amount of DMSO, to a final concentration of 20 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with continuous gentle shaking. The optimal incubation time should be determined empirically by monitoring the formation of the product over time.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collection of Supernatant: Carefully collect the supernatant, which contains the synthesized O-Demethyl Lenvatinib.

Purification of O-Demethyl Lenvatinib

The supernatant from the enzymatic reaction can be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Preparative RP-HPLC system with a suitable C18 column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Rotary evaporator or lyophilizer

Procedure:

-

Sample Preparation: The collected supernatant may be concentrated under a stream of nitrogen or by vacuum centrifugation before injection onto the HPLC column.

-

HPLC Separation: Inject the concentrated supernatant onto the preparative RP-HPLC column. Elute the compounds using a suitable gradient of Mobile Phase A and Mobile Phase B. The gradient should be optimized to achieve good separation of O-Demethyl Lenvatinib from the remaining Lenvatinib and other reaction components.

-

Fraction Collection: Collect the fractions corresponding to the O-Demethyl Lenvatinib peak, which can be identified by analytical HPLC-MS.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or by lyophilization to obtain the purified O-Demethyl Lenvatinib.

Formation of O-Demethyl Lenvatinib Hydrochloride

The purified O-Demethyl Lenvatinib (free base) can be converted to its hydrochloride salt to improve its solubility and stability.

Materials:

-

Purified O-Demethyl Lenvatinib

-

Anhydrous diethyl ether or other suitable anhydrous, non-protic solvent

-

Anhydrous HCl solution in diethyl ether (e.g., 2 M)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolution: Dissolve the purified O-Demethyl Lenvatinib in a minimal amount of anhydrous diethyl ether under an inert atmosphere.

-

Acidification: Slowly add a stoichiometric amount of the anhydrous HCl solution in diethyl ether to the dissolved metabolite with stirring.

-

Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

-

Isolation: Collect the precipitate by filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the this compound salt under vacuum to remove any residual solvent.

Visualizations

Signaling Pathway

Caption: Enzymatic O-demethylation of Lenvatinib by Cytochrome P450 enzymes.

Experimental Workflow

Caption: Overall workflow for the synthesis and purification of O-Demethyl Lenvatinib HCl.

Conclusion

This technical guide provides a comprehensive overview and a representative protocol for the enzymatic synthesis of this compound. By leveraging the catalytic activity of human liver microsomes, this method offers a biorelevant approach to obtaining this important metabolite. The provided protocols for synthesis, purification, and salt formation, along with the quantitative data and visual workflows, serve as a valuable resource for researchers in the field of drug metabolism and development. Further optimization of the described methods may be necessary to achieve specific research goals and production scales.

References

- 1. pmda.go.jp [pmda.go.jp]

- 2. Relevance of plasma lenvatinib concentrations and endogenous urinary cytochrome P450 3A activity biomarkers in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of individual human cytochrome P450 enzymes on oxidative metabolism of anticancer drug lenvatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

Structural Characterization of O-Demethyl Lenvatinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyl Lenvatinib, a primary metabolite of the multi-targeted tyrosine kinase inhibitor Lenvatinib, plays a crucial role in understanding the drug's metabolism and pharmacokinetic profile. This technical guide provides a comprehensive overview of the structural characterization of its hydrochloride salt. The document delves into the physicochemical properties, analytical methodologies for identification, and the metabolic pathway leading to its formation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of O-Demethyl Lenvatinib and its hydrochloride salt is fundamental for its analysis and handling. The key properties are summarized in the table below.

| Property | O-Demethyl Lenvatinib | O-Demethyl Lenvatinib Hydrochloride |

| IUPAC Name | 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-hydroxyquinoline-6-carboxamide | 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-hydroxyquinoline-6-carboxamide hydrochloride |

| Synonyms | M2, O-Desmethyl Lenvatinib | - |

| CAS Number | 417717-04-5 | Not available |

| Molecular Formula | C₂₀H₁₇ClN₄O₄ | C₂₀H₁₈Cl₂N₄O₄ |

| Molecular Weight | 412.83 g/mol | 449.29 g/mol |

| Appearance | Solid (Neat) | Powder |

Metabolic Pathway of Lenvatinib to O-Demethyl Lenvatinib

Lenvatinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][2] One of the major metabolic routes is the O-demethylation of the methoxy (B1213986) group at the 7-position of the quinoline (B57606) ring, resulting in the formation of O-Demethyl Lenvatinib (M2). This process is a common phase I metabolic reaction for many xenobiotics.

Structural Characterization Techniques

The definitive identification and structural elucidation of this compound rely on a combination of modern analytical techniques. Mass spectrometry is a key method for which data is available, while NMR and FTIR spectroscopy are standard complementary techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is a powerful tool for the identification and quantification of drug metabolites.

Experimental Protocol: LC-MS/MS Analysis

A validated LC-MS/MS method has been successfully employed for the determination of Lenvatinib and its major metabolites, including O-Demethyl Lenvatinib, in human plasma.[3]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).[3]

-

Instrumentation: Triple quadrupole mass spectrometer.

-

Mass Spectrometry Data

The mass spectrum of this compound provides crucial information for its identification.

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |

| O-Demethyl Lenvatinib (M2) | 413.1 | Not explicitly detailed in search results |

Note: The representative mass spectrum for this compound has been published, confirming its molecular weight.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules by providing detailed information about the carbon-hydrogen framework.

Expected Application for this compound

-

¹H NMR: Would be used to determine the number of different types of protons, their chemical environments, and their proximity to other protons. The key difference in the ¹H NMR spectrum compared to Lenvatinib would be the absence of the methoxy signal (a singlet integrating to 3 protons, typically around 3.9-4.0 ppm) and the appearance of a signal for the hydroxyl proton.

-

¹³C NMR: Would identify the number of chemically non-equivalent carbon atoms and their electronic environments. The carbon of the demethylated methoxy group would show a significant upfield shift compared to the methoxy carbon in Lenvatinib.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to assemble the molecular structure by establishing correlations between protons and carbons.

At present, specific NMR spectral data for isolated this compound is not publicly available.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Application for this compound

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the newly formed phenolic hydroxyl group.

-

N-H stretch: Bands in the region of 3200-3500 cm⁻¹ associated with the amide and urea (B33335) functionalities.

-

C=O stretch: Strong absorptions around 1650-1700 cm⁻¹ for the amide and urea carbonyl groups.

-

C-N stretch: Bands in the fingerprint region.

-

Aromatic C-H and C=C stretches: Characteristic absorptions for the quinoline and phenoxy rings.

Experimental Workflow for Structural Characterization

The logical workflow for the complete structural characterization of this compound would involve isolation followed by spectroscopic analysis.

Conclusion

The structural characterization of this compound is well-supported by mass spectrometry data, which confirms its identity as a major metabolite of Lenvatinib. While detailed public data on NMR and FTIR analyses are currently scarce, the established principles of these techniques provide a clear roadmap for the complete structural elucidation of this important molecule. The analytical methods and data presented in this guide are essential for researchers and professionals involved in the development and analysis of Lenvatinib and its metabolites.

References

- 1. Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development and Validation of a Sensitive LC–MS/MS Method for Determination of Lenvatinib and Its Major Metabolites in Human Plasma and Its Application in Hepatocellular Carcinoma Patients: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

O-Demethyl Lenvatinib Hydrochloride: A Technical Overview of its Discovery and History

Audience: Researchers, scientists, and drug development professionals.

Abstract